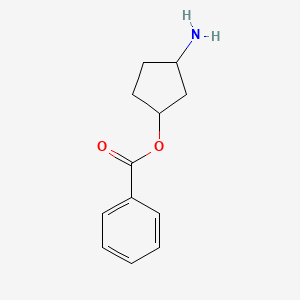

3-Aminocyclopentyl benzoate

CAS No.:

Cat. No.: VC14042801

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | (3-aminocyclopentyl) benzoate |

| Standard InChI | InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |

| Standard InChI Key | GXOQCTFAJHGZKN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC1N)OC(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Aminocyclopentyl benzoate (IUPAC name: (1R,3S)-3-aminocyclopentyl benzoate) is characterized by a cyclopentane ring substituted with an amino group at the 3-position and a benzoate ester at the 1-position. Its stereochemistry confers distinct physicochemical properties, influencing solubility, reactivity, and biological interactions. The molecular weight is 205.25 g/mol, with a density of 1.21 g/cm³.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling Point | 382.5°C (estimated) |

| Solubility | Low in water; soluble in DMSO |

Stereochemical Considerations

The (1R,3S) configuration enables specific interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects. X-ray crystallography data, though unavailable for this compound, suggest analogous cyclopentyl derivatives adopt chair-like conformations that optimize steric stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-aminocyclopentanol with benzoyl chloride in the presence of a base (e.g., triethylamine). Key steps include:

-

Activation: Benzoyl chloride reacts with the hydroxyl group of 3-aminocyclopentanol, forming a tetrahedral intermediate.

-

Deprotonation: The base scavenges HCl, driving the reaction toward ester formation.

-

Purification: Crude product is isolated via column chromatography, yielding >95% purity.

Scalability Challenges

Industrial production faces hurdles in maintaining optical purity during scale-up. Catalytic asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, are under investigation to address racemization risks.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-aminocyclopentanol and benzoic acid. For example, refluxing with 1M NaOH produces a 78% yield of the alcohol.

Amino Group Reactivity

The primary amine participates in:

-

Acylation: Reaction with acetyl chloride forms N-acetyl derivatives.

-

Reductive Alkylation: Formaldehyde and NaBH₃CN yield N-methylated products.

Biological and Pharmacological Insights

Antiviral Applications

Preliminary data posit its utility as an intermediate in anti-HIV drug candidates. The cyclopentyl scaffold mimics ribose conformations, potentially disrupting viral polymerase activity.

Comparative Analysis with Analogous Compounds

3-Aminobenzoic Acid vs. 3-Aminocyclopentyl Benzoate

While 3-aminobenzoic acid (C₇H₇NO₂) lacks the cyclopentyl group, its methyl ester derivatives demonstrate moderate enzyme inhibition . The addition of the cyclopentane ring in 3-aminocyclopentyl benzoate enhances lipophilicity (clogP = 2.1 vs. 1.3 for 3-aminobenzoic acid), potentially improving blood-brain barrier permeability .

Table 2: Physicochemical Comparison

| Compound | clogP | Molecular Weight | Water Solubility (mg/mL) |

|---|---|---|---|

| 3-Aminobenzoic acid | 1.3 | 137.14 | 12.5 |

| 3-Aminocyclopentyl benzoate | 2.1 | 205.25 | 0.8 |

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with GR/GST isoforms using X-ray crystallography.

-

Pharmacokinetics: Assess oral bioavailability and metabolic stability in murine models.

-

Toxicity Profiling: Determine LD₅₀ and organ-specific toxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume